2-sec-Butyl-6-propylphenol
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Overview
Description
2-sec-Butyl-6-propylphenol is an organic compound belonging to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to an aromatic ring, with a sec-butyl group and a propyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-6-propylphenol typically involves the alkylation of phenol with sec-butyl and propyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with sec-butyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-sec-Butyl-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic hydroxyl group to a corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydrocarbons and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-sec-Butyl-6-propylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-sec-Butyl-6-propylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects. The compound’s structure allows it to participate in redox reactions and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-sec-Butylphenol
- 2-Propylphenol
- 2-tert-Butylphenol
- 2-Isopropylphenol
Uniqueness
2-sec-Butyl-6-propylphenol is unique due to the presence of both sec-butyl and propyl groups on the aromatic ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
74926-93-5 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-butan-2-yl-6-propylphenol |
InChI |
InChI=1S/C13H20O/c1-4-7-11-8-6-9-12(13(11)14)10(3)5-2/h6,8-10,14H,4-5,7H2,1-3H3 |
InChI Key |
DASIOEIBURQFMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)C(C)CC)O |
Origin of Product |
United States |
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